Cas no 1705308-97-9 (1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one)

1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one 化学的及び物理的性質
名前と識別子
-
- 1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one
- Spiro[isobenzofuran-1(3H),3'-piperidin]-3-one, 1'-[2-[(4-fluorophenyl)thio]acetyl]-
- F6443-5036
- 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- 1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- 1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
- 1705308-97-9
- AKOS025091943
-
- インチ: 1S/C20H18FNO3S/c21-14-6-8-15(9-7-14)26-12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H2
- InChIKey: JQYKLQPYSFFNCQ-UHFFFAOYSA-N
- ほほえんだ: C12(CCCN(C(CSC3=CC=C(F)C=C3)=O)C1)C1=C(C=CC=C1)C(=O)O2
計算された属性
- せいみつぶんしりょう: 371.09914277g/mol
- どういたいしつりょう: 371.09914277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 71.9Ų
1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6443-5036-25mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-1mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-5mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-3mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-75mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-50mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-2μmol |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-10mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-40mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6443-5036-100mg |
1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
1705308-97-9 | 100mg |
$248.0 | 2023-09-08 |
1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-oneに関する追加情報
Introduction to 1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one (CAS No. 1705308-97-9)
The compound 1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one, identified by its CAS number 1705308-97-9, represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic structure combines a benzofuran moiety with a piperidine ring, further functionalized by an acetyl group linked to a 4-fluorophenylsulfanyl side chain. Such molecular architecture has garnered considerable attention due to its potential in modulating biological pathways, particularly in the context of neurological and inflammatory disorders.
Recent studies have highlighted the structural features of this compound that contribute to its pharmacological activity. The spirocyclic core, characterized by its rigid conformation, enhances binding affinity to target proteins. Specifically, the benzofuran ring and the piperidine moiety are known to interact favorably with enzymes and receptors involved in neurotransmitter regulation. The presence of a 4-fluorophenylsulfanyl group introduces both electronic and steric effects, optimizing interactions with biological targets while minimizing off-target effects.
The acetyl substituent at the 1' position further modulates the compound's pharmacokinetic properties. This group not only influences solubility but also participates in hydrogen bonding interactions, enhancing binding stability to biological targets. Preliminary computational studies suggest that this compound exhibits favorable binding profiles with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.
In the realm of medicinal chemistry, the synthesis of this compound has been refined through multi-step organic transformations, emphasizing regioselectivity and yield optimization. Advanced synthetic methodologies, including transition-metal-catalyzed coupling reactions and palladium-mediated spirocyclization, have been employed to construct the spirocyclic core efficiently. These synthetic strategies align with current trends toward sustainable and scalable drug production, ensuring that future clinical applications can be supported by robust manufacturing processes.
Biological evaluation of 1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one has revealed promising activities in preclinical models. Notably, studies indicate that this compound demonstrates potent inhibitory effects on inflammatory mediators, making it a candidate for therapeutic intervention in chronic inflammatory diseases. The fluorine atom at the para position of the phenyl ring enhances metabolic stability while maintaining pharmacological efficacy, a critical factor in drug design.
The spirocyclic scaffold of this molecule is particularly noteworthy for its potential to cross the blood-brain barrier (BBB). This property is essential for developing treatments targeting central nervous system (CNS) disorders. Experimental data suggest that the compound's ability to traverse the BBB is influenced by its lipophilicity and molecular flexibility, attributes that can be fine-tuned through structural modifications.
Recent advancements in drug discovery have emphasized the importance of structure-activity relationships (SAR) in optimizing lead compounds. The case of 1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one exemplifies how computational modeling and high-throughput screening can accelerate the identification of bioactive molecules. By integrating experimental data with predictive algorithms, researchers can rapidly refine molecular structures to enhance potency and selectivity.
The compound's potential extends beyond anti-inflammatory applications. Emerging research suggests that it may exhibit neuroprotective properties, making it relevant for investigating therapies against neurodegenerative diseases such as Alzheimer's and Parkinson's. The interaction between the benzofuran and piperidine moieties with amyloid-beta plaques and tau protein aggregates has been computationally explored, providing insights into its mechanism of action.
In conclusion, 1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one (CAS No. 1705308-97-9) represents a compelling example of how structural innovation in pharmaceutical chemistry can yield compounds with significant therapeutic potential. Its unique molecular architecture and promising biological activities position it as a valuable candidate for further development in treating neurological and inflammatory conditions. As research continues to uncover new applications for this class of molecules, their role in addressing unmet medical needs is likely to expand.
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